molecular formula C13H11ClFNO B13310232 2-(Benzyloxy)-5-chloro-4-fluoroaniline

2-(Benzyloxy)-5-chloro-4-fluoroaniline

Cat. No.: B13310232
M. Wt: 251.68 g/mol
InChI Key: FCKWVTWDMVFRNV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-chloro-4-fluoroaniline is an organic compound that belongs to the class of substituted anilines This compound features a benzyl ether group, a chlorine atom, and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-chloro-4-fluoroaniline typically involves multiple steps. One common method starts with the nitration of 2-(benzyloxy)-5-chloro-4-fluorobenzene to introduce a nitro group. This is followed by reduction of the nitro group to form the corresponding aniline. The reaction conditions often involve the use of concentrated sulfuric acid for nitration and hydrogenation catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-(Benzyloxy)-5-chloro-4-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chloro-4-fluoroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-5-chloroaniline
  • 2-(Benzyloxy)-4-fluoroaniline
  • 2-(Benzyloxy)-5-fluoroaniline

Uniqueness

2-(Benzyloxy)-5-chloro-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

5-chloro-4-fluoro-2-phenylmethoxyaniline

InChI

InChI=1S/C13H11ClFNO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

FCKWVTWDMVFRNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)F

Origin of Product

United States

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